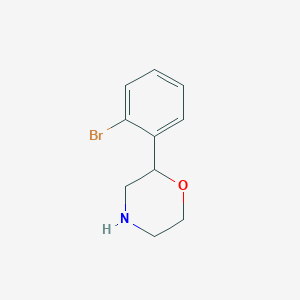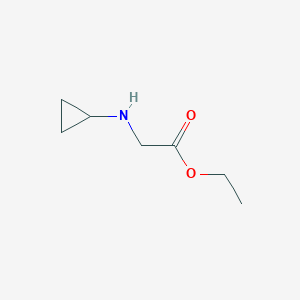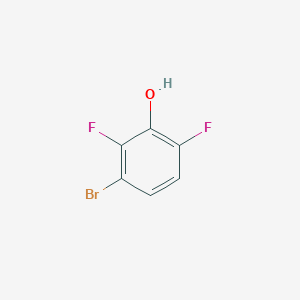
3-Bromo-2,6-difluorophenol
Vue d'ensemble
Description
3-Bromo-2,6-difluorophenol is a chemical compound used as a raw material in organic synthesis . It has a molecular formula of C6H3BrF2O and a molecular weight of 208.99 .
Synthesis Analysis
The synthesis of compounds similar to 3-Bromo-2,6-difluorophenol, such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, involves an amidation reaction . Another compound, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, has been synthesized and its structure confirmed by X-ray diffraction .Molecular Structure Analysis
The molecular structure of 3-Bromo-2,6-difluorophenol can be analyzed using techniques such as FTIR, 1H and 13C NMR, and MS spectroscopies . The structure is further confirmed by X-ray diffraction . The compound has a molecular formula of C6H3BrF2O .Physical And Chemical Properties Analysis
3-Bromo-2,6-difluorophenol has a predicted boiling point of 180.6±35.0 °C and a predicted density of 1.858±0.06 g/cm3 . It is a solid at room temperature and should be stored at 2-8°C . Its pKa is predicted to be 6.48±0.15 .Applications De Recherche Scientifique
Biomedical Research
3-Bromo-2,6-difluorophenol: is utilized in biomedical research due to its potential as a biochemical reagent. It can be involved in the synthesis of molecules that interact with biological systems, aiding in the study of disease mechanisms and the development of therapeutic agents .
Organic Synthesis
In the realm of organic chemistry, 3-Bromo-2,6-difluorophenol serves as a versatile building block. It’s used to construct complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity with various organic functionalities makes it a valuable compound for constructing diverse molecular architectures .
Material Science
This compound finds applications in material science, particularly in the development of new materials with specific properties. It can be used to synthesize polymers and other macromolecules that have applications in electronics, coatings, and other advanced materials .
Fluorescent Dye Synthesis
3-Bromo-2,6-difluorophenol: is a precursor in the synthesis of fluorinated fluorescent dyes such as Pacific Blue. These dyes are crucial in various imaging techniques used in biological research and diagnostics .
Liquid Crystal Synthesis
The compound is also employed in the synthesis of liquid crystals. These materials are essential for display technologies, and the introduction of fluorine atoms can enhance their thermal stability and electro-optical properties .
Antimicrobial Agent Development
Researchers use 3-Bromo-2,6-difluorophenol to develop new antimicrobial agents. Its incorporation into molecular structures can lead to compounds with potent activity against various pathogens .
Polymer Chemistry
In polymer chemistry, 3-Bromo-2,6-difluorophenol can be a monomer for creating fluorinated polymers. These polymers exhibit unique characteristics like high resistance to solvents and thermal stability, making them suitable for specialized applications .
Catalysis
Lastly, this compound can act as a catalyst or a catalyst precursor in various chemical reactions. Its unique electronic properties imparted by the bromine and fluorine atoms can facilitate or accelerate chemical transformations .
Safety and Hazards
3-Bromo-2,6-difluorophenol is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
It’s known that this compound is used for research purposes , suggesting that it may interact with various biological targets.
Pharmacokinetics
It’s predicted to have high gastrointestinal absorption and to be able to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is estimated to be between 1.79 and 3.27 , which can influence its distribution and bioavailability.
Result of Action
It’s known to cause skin and eye irritation, and may cause respiratory irritation .
Action Environment
The action of 3-Bromo-2,6-difluorophenol can be influenced by environmental factors. For instance, it should be used only outdoors or in a well-ventilated area to minimize respiratory exposure . It’s also recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . The compound should be stored in a well-ventilated place with the container kept tightly closed .
Propriétés
IUPAC Name |
3-bromo-2,6-difluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2O/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKSRTXLESCBRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593199 | |
| Record name | 3-Bromo-2,6-difluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,6-difluorophenol | |
CAS RN |
221220-99-1 | |
| Record name | 3-Bromo-2,6-difluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=221220-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2,6-difluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2,6-difluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

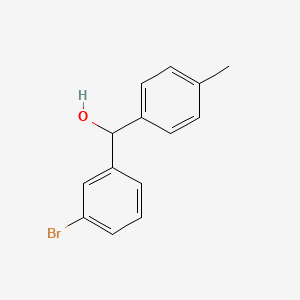


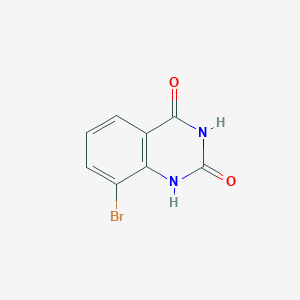
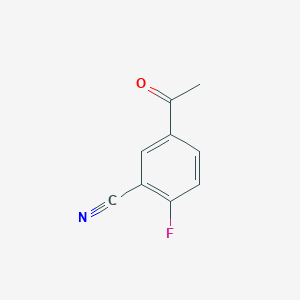
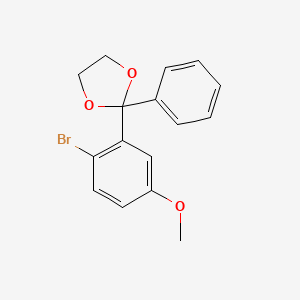
![4-Bromobenzo[d]thiazol-5-amine](/img/structure/B1289285.png)



